
Tazemetostat hydrobromide
Vue d'ensemble
Description
Le Tazemetostat Hydrobromure est un inhibiteur puissant et sélectif de l’enhancer of zeste homologue 2 (EZH2), une histone méthyltransférase. Il est principalement utilisé comme agent antinéoplasique pour le traitement de divers cancers, y compris le sarcome épithélioïde et le lymphome folliculaire récidivant ou réfractaire . En inhibant l’EZH2, le Tazemetostat Hydrobromure contribue à prévenir la croissance et la prolifération des cellules cancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Tazemetostat Hydrobromure est synthétisé par une série de réactions chimiques impliquant la formation du sel d’hydrobromure. La voie de synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La structure de base du Tazemetostat est synthétisée par une série de réactions organiques, notamment la condensation, la cyclisation et les transformations de groupes fonctionnels.
Formation du sel d’hydrobromure : La dernière étape consiste à convertir le Tazemetostat en sa forme de sel d’hydrobromure en le faisant réagir avec de l’acide bromhydrique dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle du Tazemetostat Hydrobromure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin d’assurer un rendement élevé et une pureté élevée. Le processus de production est soigneusement surveillé pour se conformer aux normes réglementaires et assurer la sécurité et l’efficacité du produit final .
Analyse Des Réactions Chimiques
Metabolic Reactions
Tazemetostat undergoes hepatic metabolism primarily via CYP3A4-mediated N-dealkylation , producing two major inactive metabolites:
Metabolite | Structural Modification | Enzyme Involvement | Pharmacological Activity |
---|---|---|---|
EPZ-6930 | Loss of ethyl group from aniline nitrogen | CYP3A4 | Inactive (100×↓ potency) |
EPZ006931 | Loss of tetrahydropyran moiety | CYP3A4 | Inactive |
-
Key Findings :
Enzymatic Inhibition Kinetics
Tazemetostat competitively inhibits EZH2 by binding to its S-adenosyl methionine (SAM) pocket. Biochemical studies reveal:
Parameter | Wild-Type EZH2 | Y641N Mutant EZH2 |
---|---|---|
K<sub>i</sub> | 2.5 ± 0.5 nM | 2.6 ± 0.3 nM |
IC<sub>50</sub> (H3K27me3) | 9 nM (range: 2–38 nM) | Similar to WT |
Residence Time | 3–4 hours | Extended by mutation |
-
Mechanistic Insight :
Stability and Degradation Reactions
This compound exhibits pH-dependent solubility:
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | Slightly soluble | pH ≈ 5 (saturated) |
pKa | 5.26, 6.88, 12.62 | Measured at 25°C |
Degradation | Hydrolytic (amide bond cleavage) | Acidic/alkaline media |
Biochemical Interactions
Applications De Recherche Scientifique
Follicular Lymphoma (FL)
Tazemetostat has received FDA approval for the treatment of adult patients with relapsed or refractory follicular lymphoma who have EZH2 mutations. Clinical trials have shown promising results:
- Phase II Trials : In a pivotal study involving 99 patients, the overall response rate (ORR) was approximately 69% among those with EZH2 mutations and 35% among wild-type patients . The treatment regimen consisted of 800 mg administered orally twice daily.
- Case Studies : A review of three individual cases highlighted that patients experienced varying degrees of response, with some achieving stable disease for extended periods .
Epithelioid Sarcoma (ES)
Tazemetostat is also indicated for patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma who are not candidates for complete surgical resection. The drug's approval was based on its ability to induce tumor regression:
- Efficacy : In clinical trials, the drug demonstrated an ORR of about 15%, with some patients maintaining responses for over six months .
Other Tumors
Emerging research is exploring the potential applications of tazemetostat in other malignancies, such as:
- Non-Hodgkin Lymphoma : Currently under investigation in Phase II trials, tazemetostat may offer therapeutic benefits for various subtypes of non-Hodgkin lymphoma .
- Pancreatic and Colorectal Cancers : Ongoing studies are assessing its efficacy in these cancers, particularly in cases harboring EZH2 mutations .
Safety Profile
The safety profile of tazemetostat has been generally favorable. Common adverse effects include:
- Fatigue
- Nausea
- Anemia
- Neutropenia
Serious adverse events have been noted but are relatively rare compared to the benefits observed in clinical efficacy .
Case Studies Summary
Case Study | Patient Demographics | Treatment Response | Duration |
---|---|---|---|
Case 1 | Male, 50s | Stable disease | >6 months |
Case 2 | Female, 40s | Partial response | 26 cycles |
Case 3 | Male, 30s | Complete response | >6 months |
These case studies illustrate the variability in patient response to tazemetostat, highlighting both its potential and the need for personalized treatment approaches.
Mécanisme D'action
Le Tazemetostat Hydrobromure exerce ses effets en inhibant l’activité de l’EZH2, une histone méthyltransférase impliquée dans la méthylation de l’histone H3 au niveau de la lysine 27 (H3K27). Cette inhibition empêche la triméthylation de H3K27, conduisant à la réactivation des gènes qui suppriment la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent le complexe de répression polycomb 2 (PRC2) et diverses voies de signalisation en aval qui régulent la prolifération et la différenciation cellulaires .
Composés similaires :
GSK126 : Un autre inhibiteur de l’EZH2 avec des mécanismes d’action similaires.
EPZ-6438 : Le nom original du Tazemetostat avant sa commercialisation.
CPI-1205 : Un inhibiteur sélectif de l’EZH2 en cours d’investigation pour le traitement du cancer.
Unicité du Tazemetostat Hydrobromure : Le Tazemetostat Hydrobromure est unique en raison de sa forte sélectivité pour l’EZH2 et de sa capacité à inhiber les formes sauvages et mutantes de l’enzyme. Cette sélectivité le rend particulièrement efficace dans le traitement des cancers avec des mutations de l’EZH2 .
Comparaison Avec Des Composés Similaires
GSK126: Another EZH2 inhibitor with similar mechanisms of action.
EPZ-6438: The original name for Tazemetostat before it was marketed.
CPI-1205: A selective EZH2 inhibitor under investigation for cancer treatment.
Uniqueness of Tazemetostat Hydrobromide: this compound is unique due to its high selectivity for EZH2 and its ability to inhibit both wild-type and mutant forms of the enzyme. This selectivity makes it particularly effective in treating cancers with EZH2 mutations .
Activité Biologique
Tazemetostat hydrobromide, marketed as Tazverik, is a first-in-class oral selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in gene silencing and tumor progression. Approved by the FDA for certain cancers, including epithelioid sarcoma and relapsed/refractory follicular lymphoma with EZH2 mutations, tazemetostat exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Tazemetostat selectively inhibits EZH2 by competing with S-adenosylmethionine (SAM), leading to a reduction in trimethylation of lysine 27 on histone H3 (H3K27me3). This demethylation restores the expression of tumor suppressor genes and enhances immune response mechanisms. The drug has shown efficacy against various tumor types, particularly those with EZH2 mutations.
Key Mechanistic Insights
- EZH2 Inhibition : Tazemetostat inhibits both wild-type and mutant EZH2, leading to decreased proliferation in EZH2-dependent tumors .
- Histone Modification : Treatment results in a dose-dependent reduction in H3K27me3 levels, which correlates with antitumor activity .
- Immune Modulation : The drug restores expression of MHC-I and MHC-II in EZH2-mutant lymphoma cells, potentially enhancing immune recognition of tumors .
Pharmacokinetics
Tazemetostat is characterized by rapid absorption and dose-proportional exposure. Its pharmacokinetic profile includes:
- Bioavailability : Approximately 33% after oral administration.
- Metabolism : Primarily metabolized by CYP3A to inactive metabolites (M1, M3, M5).
- Excretion : Mainly excreted via feces; limited central nervous system penetration.
- Half-life : Short half-life necessitating twice-daily dosing .
Table 1: Pharmacokinetic Parameters of Tazemetostat
Parameter | Value |
---|---|
Oral Bioavailability | 33% |
Metabolizing Enzyme | CYP3A |
Major Metabolites | M1, M3, M5 |
Excretion Route | Feces |
Dosing Frequency | 800 mg twice daily |
Case Studies
- Epithelioid Sarcoma :
- Follicular Lymphoma :
Table 2: Summary of Clinical Trial Findings
Cancer Type | Study Phase | Objective Response Rate | Notable Outcomes |
---|---|---|---|
Epithelioid Sarcoma | Phase II | 30% | Durable responses observed |
Follicular Lymphoma | Phase II | 60% (EZH2 mut) | Significant reduction in tumor size |
Safety Profile
Tazemetostat is generally well-tolerated. Common adverse effects include fatigue, nausea, and decreased appetite. Serious adverse events are rare but may include liver enzyme elevations and hematological changes.
Table 3: Common Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Fatigue | 30 |
Nausea | 20 |
Decreased Appetite | 15 |
Liver Enzyme Elevation | <5 |
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRICAQPWZSJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45BrN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027715 | |
Record name | Tazemetostat hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467052-75-0 | |
Record name | Tazemetostat hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazemetostat hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZEMETOSTAT HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.